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Compound of Interest

Compound Name: Chrysospermin B

Cat. No.: B15567870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chrysospermin B is a member of the chrysospermin family of peptaibols, which are linear

peptide antibiotics rich in α-aminoisobutyric acid (Aib).[1] Isolated from Apiocrea chrysosperma,

these peptides exhibit significant antibacterial and antifungal activities.[1] The structural

elucidation of these complex natural products is crucial for understanding their mechanism of

action and for guiding synthetic efforts in drug development. This application note details the

spectroscopic methods used to determine the structure of Chrysospermin B, providing a

protocol for researchers aiming to characterize similar peptaibols. The primary techniques

employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fast Atom Bombardment

Mass Spectrometry (FAB-MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR)

spectroscopy.

Structural Determination Workflow
The structural elucidation of Chrysospermin B involves a multi-step spectroscopic analysis.

The general workflow is outlined below.
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Molecular Formula Determination Amino Acid Sequencing Functional Group Identification

Final Structure of Chrysospermin B

Click to download full resolution via product page

Fig. 1: Workflow for the structural elucidation of Chrysospermin B.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Chrysospermin B.

This data is representative and serves to illustrate the expected values for a peptaibol of this

nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for determining the detailed covalent structure and

stereochemistry of organic molecules. For Chrysospermin B, ¹H and ¹³C NMR data are vital
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for identifying the amino acid residues and their sequence.

Table 1: Representative ¹H NMR Spectroscopic Data for Chrysospermin B (500 MHz,

CD₃OD)
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Position/Residue
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Ala-NH 7.95 d 7.5

Ala-αH 4.20 q 7.2

Ala-βH₃ 1.35 d 7.2

Aib-NH 7.80 s -

Aib-βH₃ 1.45, 1.48 s -

Val-NH 7.90 d 8.0

Val-αH 4.10 dd 8.0, 5.0

Val-βH 2.15 m -

Val-γH₆ 0.95, 1.00 d 6.8

Leu-NH 8.05 d 8.2

Leu-αH 4.30 m -

Leu-βH₂ 1.65 m -

Leu-γH 1.75 m -

Leu-δH₆ 0.90, 0.92 d 6.5

Gln-NH 8.15 d 7.8

Gln-αH 4.25 m -

Gln-βH₂ 2.10, 2.25 m -

Gln-γH₂ 2.40 t 7.5

Gln-δNH₂ 7.55, 6.80 s -

Pheol-αH 4.50 m -

Pheol-βH₂ 2.95, 3.10 m -

Pheol-Ar-H 7.20-7.35 m -
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Table 2: Representative ¹³C NMR Spectroscopic Data for Chrysospermin B (125 MHz,

CD₃OD)

Position/Residue Chemical Shift (δ) ppm

Carbonyls (C=O) 172.0 - 175.5

Pheol-Ar-C 127.5, 129.0, 130.0, 138.5

Ala-Cα 51.5

Ala-Cβ 18.0

Aib-Cα 58.0

Aib-Cβ 25.0, 25.5

Val-Cα 60.5

Val-Cβ 31.0

Val-Cγ 19.0, 19.5

Leu-Cα 54.0

Leu-Cβ 41.5

Leu-Cγ 25.5

Leu-Cδ 22.5, 23.0

Gln-Cα 55.0

Gln-Cβ 28.5

Gln-Cγ 32.5

Gln-Cδ 178.0

Pheol-Cα 65.0

Pheol-Cβ 39.0

Mass Spectrometry (MS) Data
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Fast Atom Bombardment Mass Spectrometry (FAB-MS) is instrumental in determining the

molecular weight and amino acid sequence of peptaibols.

Table 3: Representative Mass Spectrometry Data for Chrysospermin B

Parameter Value

Ionization Mode Positive FAB

Molecular Ion [M+H]⁺ m/z 18XX.X (Calculated for C₈₉H₁₄₂N₂₂O₂₃)

Key Fragment Ions
Sequential loss of amino acid residues from the

N- and C-termini.

Fragmentation Pattern
Characteristic b and y series ions confirming the

amino acid sequence.

UV-Vis and IR Spectroscopy Data
UV-Vis and IR spectroscopy provide information about the presence of specific chromophores

and functional groups.

Table 4: UV-Vis and IR Spectroscopic Data for Chrysospermin B

Technique Wavelength/Wavenumber Interpretation

UV-Vis (in Methanol) λmax ≈ 258, 264, 268 nm Phenylalanine aromatic system

IR (KBr pellet) ~3300 cm⁻¹ (broad) N-H stretching (amide)

~2960 cm⁻¹ C-H stretching (aliphatic)

~1650 cm⁻¹ (strong) C=O stretching (Amide I)

~1540 cm⁻¹ (strong) N-H bending (Amide II)

Experimental Protocols
Sample Preparation
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Chrysospermin B is isolated from the mycelium of Apiocrea chrysosperma by solvent

extraction, followed by purification using silica gel chromatography and preparative recycling

HPLC.[1] The purified peptide is dried to a constant weight before spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve ~5 mg of purified Chrysospermin B in 0.5 mL of deuterated

methanol (CD₃OD).

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe

for enhanced sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 32 scans, 16K data points, spectral width of 12 ppm, relaxation delay

of 2 s.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 2048 scans, 32K data points, spectral width of 200 ppm, relaxation

delay of 2 s.

2D NMR Acquisition:

Acquire COSY, TOCSY, HSQC, and HMBC spectra to establish proton-proton and proton-

carbon correlations for sequential assignment.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Matrix Preparation: Prepare a solution of 3-nitrobenzyl alcohol (3-NBA) or glycerol as the

matrix.

Sample Preparation: Dissolve a small amount of Chrysospermin B in methanol and mix

with the matrix on the FAB probe tip.
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Instrumentation: Use a high-resolution double-focusing mass spectrometer equipped with a

FAB ion source.

Data Acquisition:

Bombard the sample with a high-energy beam of Xenon atoms.

Acquire the mass spectrum in the positive ion mode over a mass range of m/z 100-2500.

Perform MS/MS experiments on the molecular ion to induce fragmentation and obtain

sequence information.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a ~0.1 mg/mL solution of Chrysospermin B in methanol.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Record the absorption spectrum from 200 to 400 nm.

Use methanol as the blank reference.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of Chrysospermin B with ~100

mg of dry KBr powder and pressing it into a transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record the spectrum from 4000 to 400 cm⁻¹.

Acquire and average 32 scans for a good signal-to-noise ratio.

Conclusion
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The combination of NMR, mass spectrometry, UV-Vis, and IR spectroscopy provides a

comprehensive toolkit for the structural elucidation of complex natural products like

Chrysospermin B. The data and protocols presented in this application note serve as a guide

for researchers in the field of natural product chemistry and drug discovery, facilitating the

characterization of novel peptaibols and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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